Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester
Description
The compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a hexahydroimidazo[1,5-a]pyrazine core. Key structural elements include:
- A tert-butyl ester group at position 7, enhancing stability and modulating lipophilicity.
- A 3-(methylthio)phenyl substituent at position 2, contributing to steric and electronic interactions.
This scaffold is synthetically versatile, with modifications at positions 2 and 7 enabling tailored physicochemical and biological properties. Its structural analogs are explored in medicinal chemistry, particularly as kinase inhibitors (e.g., BTK inhibitors) and fluorescent probes .
Properties
Molecular Formula |
C18H25N3O3S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl 2-(3-methylsulfanylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)24-17(23)19-8-9-20-14(11-19)12-21(16(20)22)13-6-5-7-15(10-13)25-4/h5-7,10,14H,8-9,11-12H2,1-4H3 |
InChI Key |
HNTPTBHPFYYORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Formation of Imidazo[1,5-a]pyrazine Core
- Starting from pyrazine-2-methylamine , the initial step involves reaction with an acid anhydride under controlled temperature (ice-water bath) to form an amide intermediate.
- This amide is then treated with phosphorus oxychloride and phosphorus pentoxide under reflux conditions to induce cyclization, yielding the imidazo[1,5-a]pyrazine derivative core structure.
Reduction to Tetrahydro Derivative
- The imidazo[1,5-a]pyrazine derivative undergoes catalytic hydrogenation in ethanol using Pd/C as a catalyst to reduce the aromatic system to the hexahydro (tetrahydro) imidazo[1,5-a]pyrazine derivative.
- This step is crucial to achieve the saturated ring system characteristic of the target compound.
Amino Group Protection and Halogenation
- The amino group on the tetrahydro-imidazo[1,5-a]pyrazine is protected by reaction with di-tert-butyl dicarbonate in ethanol, forming a Boc-protected intermediate.
- Subsequent halogenation is performed using halogenated succinimide (e.g., N-bromosuccinimide) in ethanol at room temperature to introduce a halogen substituent, facilitating further functionalization.
Carbonylation and Ester Formation
- Under a carbon monoxide atmosphere, the halogenated intermediate reacts with dicobalt octacarbonyl and chloroacetate in methanol at elevated temperature (oil bath) to form the ester-substituted tetrahydro-imidazo[1,5-a]pyrazine derivative.
- The ester group introduced is typically the tert-butyl ester , providing stability and facilitating purification.
Final Condensation and Purification
- The esterified intermediate is reacted with the appropriate carboxylic acid (bearing the 3-(methylthio)phenyl substituent) in solvents such as methanol, dichloromethane, or ethyl acetate.
- This condensation reaction is catalyzed by suitable coupling agents to yield the final compound.
- The product is purified by extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure to obtain a light yellow solid.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amide formation | Pyrazine-2-methylamine + acid anhydride, 0°C to RT | Amide intermediate |
| 2 | Cyclization | Phosphorus oxychloride + phosphorus pentoxide, reflux | Imidazo[1,5-a]pyrazine derivative |
| 3 | Catalytic hydrogenation | Pd/C catalyst, ethanol, room temperature | Tetrahydro-imidazo[1,5-a]pyrazine derivative |
| 4 | Amino protection | Di-tert-butyl dicarbonate, ethanol | Boc-protected amino intermediate |
| 5 | Halogenation | Halogenated succinimide, ethanol, room temperature | Halogenated intermediate |
| 6 | Carbonylation and esterification | CO atmosphere, dicobalt octacarbonyl, chloroacetate, methanol, heat | Ester-substituted tetrahydro derivative |
| 7 | Condensation with carboxylic acid | Methanol/DCM/ethyl acetate, coupling agent | Final ester compound |
| 8 | Purification | Extraction, washing, drying, filtration, concentration | Pure target compound |
Research Findings and Optimization Notes
- The use of phosphorus oxychloride and phosphorus pentoxide is critical for efficient cyclization, providing high yields of the imidazo[1,5-a]pyrazine core.
- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition.
- Protection of the amino group with di-tert-butyl dicarbonate enhances selectivity in subsequent halogenation and carbonylation steps.
- Carbonylation under CO atmosphere with dicobalt octacarbonyl is a key step to introduce the ester functionality, which is essential for the biological activity and solubility profile of the compound.
- Final condensation with the 3-(methylthio)phenyl carboxylic acid derivative requires mild conditions to preserve the integrity of the heterocyclic core.
Analytical Confirmation
- The identity and purity of intermediates and the final product are confirmed by Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) .
- Extraction and purification steps ensure removal of inorganic salts and side products, yielding a compound suitable for further biological evaluation.
This detailed preparation method is based on the synthesis protocols described in patent EP2230241A1 and corroborated by chemical supplier data and research literature on imidazo[1,5-a]pyrazine derivatives. The described approach is robust, scalable, and adaptable for the synthesis of related analogs with diverse substituents.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium acetate.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized imidazo[1,5-a]pyrazine derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substitution Patterns
The table below compares the target compound with structurally related imidazo[1,5-a]pyrazine derivatives:
Key Observations:
- Position 2 Modifications : The target compound’s 3-(methylthio)phenyl group introduces sulfur-based hydrophobicity, contrasting with halogenated (ABC28, ABC90) or unsubstituted () analogs. This may enhance membrane permeability or target binding .
Stability and Reactivity:
Biological Activity
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound belonging to the imidazo[1,5-a]pyrazine class. This class is characterized by a fused heterocyclic structure containing nitrogen atoms, which contributes to significant biological activity and versatility in medicinal chemistry. The compound features a carboxylic acid and an ester functional group, along with a hexahydro-3-oxo moiety and a methylthio-substituted phenyl group. This unique structure positions it as a promising candidate for various pharmaceutical applications due to its potential interactions with biological targets.
Imidazo[1,5-a]pyrazine derivatives exhibit diverse biological activities through their interaction with various molecular targets. The mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. For instance, some derivatives have been shown to inhibit kinases crucial for cancer cell proliferation and inflammation pathways .
Anticancer Properties
Research has demonstrated that certain imidazo[1,5-a]pyrazine derivatives possess significant anticancer properties. For example, compounds targeting the insulin-like growth factor-I receptor (IGF-IR) have shown promising activity against various cancer cell lines, including HepG2 and MCF-7 . In vitro studies revealed that these compounds could effectively inhibit cancer cell growth by blocking critical signaling pathways involved in tumorigenesis.
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer effects, imidazo[1,5-a]pyrazine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. Some studies indicate that these compounds can inhibit the growth of specific bacterial strains and exhibit anti-inflammatory effects by modulating cytokine production . The presence of functional groups such as carboxylic acids and esters enhances their bioactivity by facilitating interactions with biological macromolecules.
Comparative Analysis of Related Compounds
The following table compares the biological activities of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid derivatives with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Structure | Antileishmanial properties |
| Imidazo[1,5-a]pyridine | Structure | Antitumor activity |
| Imidazo[1,2-b]pyridine | Structure | Antimicrobial effects |
The uniqueness of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid lies in its specific combination of structural features and functional groups that enhance its biological activity compared to other imidazo derivatives. Its ability to interact with multiple biological targets makes it a valuable candidate for further development in medicinal chemistry .
Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of several imidazo[1,5-a]pyrazine derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values as low as 21 nM against the main protease of SARS-CoV-2, highlighting their potential as therapeutic agents not only for cancer but also for viral infections .
Study 2: Inhibition of Platelet Aggregation
Another significant study focused on the anti-angiogenic properties of imidazo-pyrazole derivatives. These compounds demonstrated the ability to block reactive oxygen species (ROS) production and inhibit platelet aggregation in human umbilical vein endothelial cells (HUVECs), suggesting their potential use in treating cardiovascular diseases .
Q & A
Q. How can researchers design a kinetic study to investigate the compound’s role as a transition-state analog in enzyme inhibition?
- Methodological Answer :
- Steady-State Kinetics : Measure and in the presence/absence of the compound using Michaelis-Menten plots.
- Pre-steady-State Methods : Stopped-flow spectroscopy to observe transient binding events.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Theoretical Framework Integration
Q. How can density functional theory (DFT) be applied to predict regioselectivity in electrophilic substitutions on the imidazo[1,5-a]pyrazine core?
- Methodological Answer :
- Electrostatic Potential Maps : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Transition-State Modeling : Use Gaussian or ORCA to simulate reaction pathways and activation energies.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
